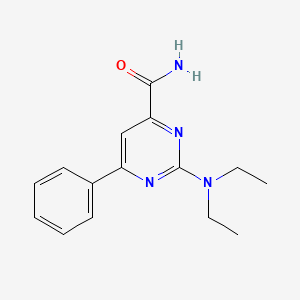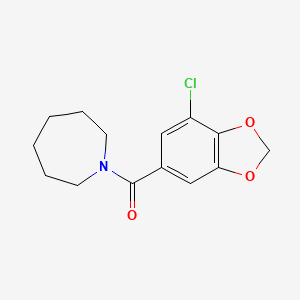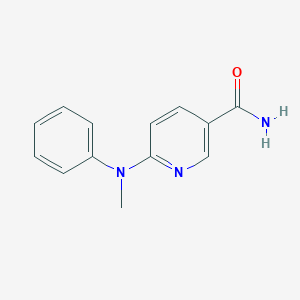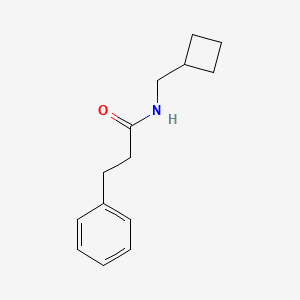![molecular formula C15H14ClN5O B7645963 (2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B7645963.png)
(2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine, also known as CP-868,596, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of small molecule inhibitors that can selectively target specific proteins in the body, making it a promising candidate for drug development.
Mécanisme D'action
(2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine works by selectively binding to specific proteins in the body, thereby inhibiting their activity. In the case of EGFR and VEGFR, this compound binds to the ATP-binding site of these proteins, preventing the phosphorylation and activation of downstream signaling pathways that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer activity in preclinical studies, both in vitro and in vivo. It has been shown to inhibit the growth and proliferation of several cancer cell lines, including lung, breast, and colon cancer cells. In addition, this compound has been shown to inhibit the formation of new blood vessels, which is a critical step in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is its high selectivity for specific proteins, which makes it a promising candidate for targeted cancer therapies. However, like any other drug candidate, this compound has some limitations. One of the main limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties. In addition, this compound has been shown to have some off-target effects, which can lead to unwanted side effects.
Orientations Futures
There are several future directions for the research and development of (2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine. One of the main directions is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy and reduce its side effects. Another direction is the development of combination therapies, where this compound is used in combination with other drugs to enhance its anti-cancer activity. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of (2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine involves several steps, including the reaction between 4-chloroaniline and 1H-pyrazolo[3,4-d]pyrimidin-4-amine, followed by the reaction with morpholine. The final product is obtained after purification and characterization using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
(2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of several proteins involved in cancer cell growth and proliferation, such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). This makes it a promising candidate for the development of targeted cancer therapies.
Propriétés
IUPAC Name |
(2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O/c16-11-3-1-10(2-4-11)13-8-21(5-6-22-13)15-12-7-19-20-14(12)17-9-18-15/h1-4,7,9,13H,5-6,8H2,(H,17,18,19,20)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWQOOGNFNTKAB-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=NC3=C2C=NN3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1C2=NC=NC3=C2C=NN3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-(3-methylphenoxy)phenyl]-N-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7645905.png)
![2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645911.png)
![2-(2-methoxyphenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645913.png)

![Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone](/img/structure/B7645923.png)

![2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide](/img/structure/B7645935.png)
![N-[(1R)-1-(1-benzofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7645948.png)
![4-benzyl-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxamide](/img/structure/B7645957.png)
![(2S)-N-[2-(1H-indol-3-yl)ethyl]-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B7645971.png)

![N-[4-[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7645993.png)